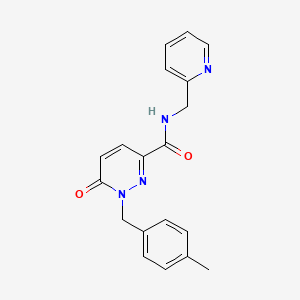

1-(4-methylbenzyl)-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]-6-oxo-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-14-5-7-15(8-6-14)13-23-18(24)10-9-17(22-23)19(25)21-12-16-4-2-3-11-20-16/h2-11H,12-13H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQKYNVKSVFHKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells, making it an appealing target for cancer treatment.

Mode of Action

Compounds with similar structures have been found to inhibit cdk2, thereby halting the cell cycle and preventing the proliferation of cancer cells.

Biological Activity

1-(4-methylbenzyl)-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₃N₃O₂

- CAS Number : 942192

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

Antitumor Activity

Research indicates that derivatives of pyridazine and similar heterocycles exhibit significant antitumor properties. For instance, compounds with structural similarities to 1-(4-methylbenzyl)-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine have shown inhibitory effects against various cancer cell lines. A study demonstrated that certain pyridazine derivatives inhibited cell proliferation in breast cancer cell lines, suggesting a potential role in cancer therapy .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. For example, it may act as an inhibitor of kinases such as BRAF(V600E) and EGFR, which are critical targets in cancer treatment . The mechanism typically involves binding to the active site of these enzymes, thereby blocking their function.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Key modifications to the molecular structure can enhance potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Substitution on the benzyl ring | Increased binding affinity |

| Alteration of carboxamide group | Improved solubility and bioavailability |

| Variation in the pyridine substituent | Enhanced selectivity for target enzymes |

Case Studies

Several studies have highlighted the biological potential of related compounds:

- Antitumor Efficacy : In vitro studies have shown that pyridazine derivatives can induce apoptosis in cancer cells by activating caspase pathways .

- Anti-inflammatory Properties : Compounds similar to 1-(4-methylbenzyl)-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine have demonstrated significant inhibition of pro-inflammatory cytokines in cellular models .

- Antimicrobial Activity : Some derivatives have exhibited antimicrobial properties against various bacterial strains, indicating a broad spectrum of biological activity .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of dihydropyridazines possess significant antimicrobial properties. For instance, similar compounds have demonstrated efficacy against Mycobacterium tuberculosis and Mycobacterium bovis , suggesting that 1-(4-methylbenzyl)-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide may also exhibit such activity. The mechanism often involves the inhibition of bacterial growth through interference with essential metabolic pathways.

Anticancer Potential

The structural features of this compound position it as a candidate for anticancer drug development. Studies on related compounds have shown promising results in inhibiting tumor cell proliferation. The compound's ability to interact with DNA and disrupt cell cycle progression could be explored further in cancer therapy .

Anti-inflammatory Effects

Dihydropyridazine derivatives have been investigated for their anti-inflammatory properties. The presence of the pyridine ring may enhance the compound's ability to modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases .

Case Studies

Chemical Reactions Analysis

Oxidation Reactions

The oxo group at position 6 and the dihydropyridazine ring are key sites for oxidation.

| Reaction Type | Reagents/Conditions | Products Formed | References |

|---|---|---|---|

| Ring oxidation | KMnO₄ (acidic conditions) | Pyridazine-3-carboxylic acid derivatives | |

| Benzylic oxidation | CrO₃/H₂SO₄ | 4-Carboxybenzyl-substituted product |

-

Mechanistic Insight :

The dihydropyridazine ring undergoes dehydrogenation to form a fully conjugated pyridazine system under strong oxidizing agents. The 4-methylbenzyl group oxidizes to a carboxylic acid via radical intermediates.

Reduction Reactions

The carboxamide and dihydropyridazine ring participate in reduction pathways.

| Reaction Type | Reagents/Conditions | Products Formed | References |

|---|---|---|---|

| Amide reduction | LiAlH₄/THF, reflux | Corresponding amine derivative | |

| Ring reduction | H₂/Pd-C in ethanol | Tetrahydropyridazine analog |

-

Key Observation :

LiAlH₄ selectively reduces the carboxamide to a methyleneamine group without affecting the aromatic rings. Catalytic hydrogenation saturates the dihydropyridazine ring.

Substitution Reactions

Electrophilic substitution occurs on aromatic rings, while nucleophilic substitution targets the carboxamide.

| Reaction Type | Reagents/Conditions | Products Formed | References |

|---|---|---|---|

| Bromination | Br₂/FeBr₃ | 3-Bromo-4-methylbenzyl derivative | |

| Amide cleavage | POCl₃, followed by R-NH₂ | Substituted pyridazine-3-carbonitrile |

-

Example :

Bromination of the 4-methylbenzyl group proceeds regioselectively at the para position due to steric hindrance.

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions.

| Reaction Type | Reagents/Conditions | Products Formed | References |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux | Pyridazine-3-carboxylic acid | |

| Basic hydrolysis | NaOH/H₂O, Δ | Sodium carboxylate salt |

-

Kinetics :

Hydrolysis rates increase with electron-withdrawing substituents on the aromatic rings, as observed in related dihydropyridazine derivatives.

Cycloaddition and Cross-Coupling

The dihydropyridazine ring participates in Diels-Alder and Suzuki-Miyaura reactions.

| Reaction Type | Reagents/Conditions | Products Formed | References |

|---|---|---|---|

| Diels-Alder | Maleic anhydride, toluene, Δ | Bicyclic adduct | |

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl-substituted derivative |

-

Stereochemical Outcome :

Diels-Alder reactions yield endo products due to secondary orbital interactions between the dihydropyridazine ring and dienophile.

Complexation and Coordination

The pyridin-2-ylmethyl group facilitates metal coordination.

| Reaction Type | Reagents/Conditions | Products Formed | References |

|---|---|---|---|

| Cu(II) complexation | CuCl₂ in methanol | Octahedral Cu complex |

Q & A

Q. What are the recommended synthetic routes for 1-(4-methylbenzyl)-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with condensation between substituted pyridazines and carboxamide precursors. Key steps include:

- Step 1: Formation of the dihydropyridazine core via cyclization under acidic or basic conditions.

- Step 2: Introduction of the 4-methylbenzyl group via nucleophilic substitution or coupling reactions.

- Step 3: Carboxamide linkage to the pyridin-2-ylmethyl moiety using coupling agents like EDCI or HATU.

Optimization Strategies:

- Temperature Control: Maintain 40–60°C during coupling to prevent side reactions .

- pH Adjustment: Use buffered solutions (pH 6–8) to stabilize intermediates .

- Purification: Employ reverse-phase chromatography (C18 columns) with acetonitrile/water gradients for >95% purity .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | H2SO4, 60°C, 12h | 65 | 90 |

| 2 | K2CO3, DMF, 50°C | 78 | 92 |

| 3 | EDCI, DCM, RT | 85 | 95 |

Q. How can the structural integrity of this compound be confirmed using analytical techniques?

Methodological Answer: Combine spectroscopic and crystallographic methods:

- NMR Spectroscopy:

- 1H NMR: Verify aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm) .

- 13C NMR: Confirm carbonyl carbons (δ 165–170 ppm) and pyridazine ring carbons (δ 120–150 ppm) .

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+ at m/z 365.152) .

- X-ray Crystallography: Resolve spatial arrangement of the 4-methylbenzyl and pyridin-2-ylmethyl groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate this compound’s bioactivity?

Methodological Answer:

- Variable Substituents: Synthesize analogs with modifications to the 4-methylbenzyl (e.g., halogenation) or pyridin-2-ylmethyl (e.g., methylation) groups .

- Bioactivity Assays:

- Enzyme Inhibition: Measure IC50 against kinases or proteases using fluorescence-based assays .

- Cellular Uptake: Quantify intracellular concentrations via LC-MS/MS in cell lines (e.g., HEK293) .

- Data Correlation: Use multivariate regression to link substituent electronegativity/logP to activity .

Q. Table 2: Example SAR Data

| Analog | R1 (Benzyl) | R2 (Pyridyl) | IC50 (nM) |

|---|---|---|---|

| 1 | 4-CH3 | -CH2Pyridin-2-yl | 12.3 |

| 2 | 4-Cl | -CH2Pyridin-2-yl | 8.7 |

| 3 | 4-CH3 | -CH3 | >1000 |

Q. How should researchers address discrepancies in pharmacological data across independent studies?

Methodological Answer:

- Reproducibility Checks:

- Standardize assay protocols (e.g., ATP concentration in kinase assays) .

- Use positive controls (e.g., staurosporine for kinase inhibition) .

- Statistical Design: Apply split-plot or randomized block designs to account for batch effects (e.g., reagent lots, cell passage numbers) .

- Meta-Analysis: Pool data from multiple studies using fixed/random-effects models to identify outliers .

Q. What experimental strategies are recommended to elucidate the compound’s mechanism of action?

Methodological Answer:

- Target Identification:

- Pull-Down Assays: Immobilize the compound on sepharose beads to capture binding proteins from lysates .

- DARTS (Drug Affinity Responsive Target Stability): Identify stabilized proteins after compound treatment .

- Pathway Analysis: Use RNA-seq or phosphoproteomics to map downstream signaling perturbations .

Q. How can stability and solubility challenges be mitigated during formulation for in vivo studies?

Methodological Answer:

Q. What computational methods are suitable for predicting off-target interactions?

Methodological Answer:

- Molecular Docking: Screen against databases like ChEMBL or PDB using AutoDock Vina .

- Machine Learning: Train models on kinase inhibitor datasets to predict polypharmacology .

- Validation: Confirm predictions with orthogonal assays (e.g., thermal shift assays for binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.